molecular formula C11H10ClN3 B13875119 4-N-(4-chlorophenyl)pyridine-3,4-diamine

4-N-(4-chlorophenyl)pyridine-3,4-diamine

Cat. No.: B13875119
M. Wt: 219.67 g/mol
InChI Key: XRAFEHOMXJJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(4-Chlorophenyl)pyridine-3,4-diamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of diaminopyridine derivatives, which are recognized as versatile building blocks for the synthesis of more complex heterocyclic systems . The presence of both the pyridine nucleus and multiple amine functional groups makes it a valuable precursor for constructing molecules with potential biological activity . Diaminopyridine compounds are known to possess significant pharmacological properties. Related molecules, such as 3,4-diaminopyridine, are well-studied potassium channel blockers. They act by blocking voltage-gated potassium channels in nerve terminals, which prolongs the action potential and enhances the release of neurotransmitters . This mechanism is the basis for the use of 3,4-diaminopyridine as a treatment for Lambert-Eaton myasthenic syndrome (LEMS) . While the specific activity of this compound must be confirmed by experimental data, its structure suggests potential as a scaffold for developing novel neuroactive compounds or antimicrobial agents . This product is intended for research applications as a chemical intermediate or as a standard for analytical purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-N-(4-chlorophenyl)pyridine-3,4-diamine

InChI

InChI=1S/C11H10ClN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15)

InChI Key

XRAFEHOMXJJZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-N-(4-chlorophenyl)pyridine-3,4-diamine typically involves:

  • Nitration or nitro-substitution of a pyridine precursor to introduce nitro groups at the 3 and/or 4 positions.
  • Reduction of nitro groups to amino groups to form diaminopyridine intermediates.
  • Introduction of the 4-chlorophenyl substituent via nucleophilic substitution or coupling reactions at the nitrogen atom of the pyridine ring.

A key intermediate in many synthetic routes is 3,4-diaminopyridine , which can be functionalized further to introduce the 4-chlorophenyl group.

Stepwise Preparation of 3,4-Diaminopyridine Core

A reliable method for preparing 3,4-diaminopyridine involves three main steps, as detailed in patent CN114315706A:

Step Reaction Description Conditions Yield & Purity
1 Nitration: React 4-methoxypyridine with fuming nitric acid in concentrated sulfuric acid to form 4-methoxy-3-nitropyridine Ice bath at 0°C, dropwise addition, then heating at 70-100°C for 7-24 hours 125 g isolated from 0.8 L scale
2 Amination: React 4-methoxy-3-nitropyridine with concentrated ammonia water in an alcohol solvent (methanol, ethanol, or isopropanol) under pressure to form 4-amino-3-nitropyridine 100-120°C, 5-24 hours in pressure kettle 100 g isolated
3 Hydrogenation: Catalytic hydrogenation of 4-amino-3-nitropyridine with palladium-carbon catalyst under hydrogen pressure to yield 3,4-diaminopyridine 0.3-0.5 MPa H2, 3 hours, methanol solvent 72 g isolated, 66.9% total yield over 3 steps, purity 99.7%

This method avoids hazardous reagents such as phosphorus pentachloride and phosphorus oxychloride, improving safety and environmental impact.

Data Table Summarizing Key Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
1 4-Methoxy-3-nitropyridine Nitration 4-Methoxypyridine + fuming nitric acid + H2SO4, 0-30°C then 70-100°C ~95 - Controlled addition to prevent over-nitration
2 4-Amino-3-nitropyridine Amination Concentrated NH3 in methanol/ethanol, 100-120°C, 5-24 h ~80 - Pressure kettle used for ammonia absorption
3 3,4-Diaminopyridine Hydrogenation Pd/C catalyst, H2 0.3-0.5 MPa, methanol, 3 h ~75 99.7 Catalytic reduction of nitro to amino
4 This compound N-Arylation (inferred) 3,4-Diaminopyridine + 4-chlorophenyl halide, base, reflux Variable - Adapted from related N-arylation methods

Chemical Reactions Analysis

Types of Reactions

4-N-(4-chlorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-(4-chlorophenyl)pyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-(4-chlorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent Molecular Formula Key Properties References
4-N-(4-Chlorophenyl)pyridine-3,4-diamine 4-chlorophenyl C₁₁H₁₀ClN₃ Strong electron-withdrawing effect; enhanced hydrogen-bonding capacity
4-N-(4-Fluorophenyl)pyridine-3,4-diamine 4-fluorophenyl C₁₁H₁₀FN₃ Weaker electron-withdrawing effect (vs. Cl); increased solubility in polar solvents
4-N-(3-Chloro-2-methylphenyl)pyridine-3,4-diamine 3-chloro-2-methylphenyl C₁₂H₁₂ClN₃ Steric hindrance from methyl group; reduced crystallinity
N4-(2-Methoxyethyl)pyridine-3,4-diamine 2-methoxyethyl C₈H₁₃N₃O Polar side chain improves aqueous solubility; flexible conformation

Physical and Chemical Properties

  • Hydrogen Bonding : The 4-chlorophenyl group in the target compound facilitates stronger hydrogen-bonding interactions compared to analogs like the 4-fluorophenyl derivative, as chlorine’s higher polarizability enhances dipole interactions .
  • Solubility : The methoxyethyl-substituted analog (N4-(2-methoxyethyl)pyridine-3,4-diamine) exhibits superior aqueous solubility due to its hydrophilic side chain, whereas the 4-chlorophenyl variant is more lipophilic .
  • Thermodynamic Stability : Steric hindrance in the 3-chloro-2-methylphenyl analog reduces crystallinity and melting points compared to the unhindered 4-chlorophenyl derivative .

Q & A

Q. What are the standard synthetic routes for 4-N-(4-chlorophenyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?

A multi-step synthesis typically involves coupling 4-chloroaniline with pyridine derivatives under Buchwald-Hartwig amination conditions. Key steps include:

  • Step 1 : Preparation of the pyridine-3,4-diamine precursor via nitration and reduction.
  • Step 2 : Palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
    Yield optimization requires precise control of catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–100°C), and solvent polarity (DMF or toluene). Impurities from incomplete coupling can be minimized using gradient HPLC purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm (pyridine and chlorophenyl groups) and NH₂ signals at δ 5.8–6.2 ppm.
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 264.7 (calculated: 264.07) .
  • IR : Stretching frequencies for C-Cl (750 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .

Q. How does solubility vary across solvents, and what implications does this have for biological assays?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (25 mg/mL) or ethanol (5 mg/mL). For cell-based assays, DMSO stock solutions (10 mM) are recommended, with final concentrations ≤0.1% to avoid cytotoxicity. Precipitation in aqueous buffers (e.g., PBS) necessitates sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational docking elucidate its binding mechanism with kinase targets?

Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding to ATP pockets of kinases (e.g., EGFR or CDK2). Key interactions:

  • Hydrogen bonds : Pyridine NH₂ with Thr766 (EGFR) or Lys89 (CDK2).
  • Van der Waals contacts : Chlorophenyl group with hydrophobic residues (Leu694 in EGFR).
    Validation requires mutagenesis studies (e.g., Thr766Ala) to assess affinity loss .

Q. What strategies resolve contradictions in reported IC₅₀ values across pharmacological studies?

Discrepancies in IC₅₀ (e.g., 50 nM vs. 200 nM for EGFR) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 100 µM) affects competitive inhibition.
  • Compound purity : HPLC-MS verification (>95% purity) is critical; impurities like dechlorinated byproducts reduce potency .
    Standardized protocols (e.g., Eurofins Panlabs kinase panel) improve reproducibility .

Q. How does structural modification (e.g., substituent variation) influence selectivity across kinase families?

SAR studies reveal:

  • 4-Chlorophenyl group : Essential for EGFR selectivity; replacing Cl with F reduces potency by 10-fold.
  • Pyridine NH₂ : Methylation abolishes H-bonding, decreasing CDK2 inhibition.
    A table summarizing modifications and activity:
ModificationEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Ratio
Parent compound5050010:1
4-Fluorophenyl5506001.1:1
N-Methylpyridine>1000>1000N/A

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

A 2³ factorial design evaluates:

  • Factors : Catalyst loading (3–7 mol%), temperature (70–110°C), solvent (toluene vs. DMF).
  • Response variables : Yield (%) and purity (HPLC area%).
    Optimal conditions identified via ANOVA: Pd(OAc)₂ (5 mol%), 90°C, toluene (yield: 78%, purity: 97%) .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Advanced Characterization : Use X-ray crystallography (if crystals form) or 13C^{13}C-labeled NMR for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.